molecular formula C13H11N3OS B1373854 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline CAS No. 1274049-48-7

2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline

Cat. No. B1373854
M. Wt: 257.31 g/mol
InChI Key: WPZDAQWOOUUWCQ-UHFFFAOYSA-N
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Description

“2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . This compound also features an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The aniline group (-NH2) attached to the molecule suggests that it may have properties similar to those of other aniline derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the thiophene and oxadiazole rings, as well as the aniline group, suggests that this compound could participate in a variety of chemical reactions .

Scientific Research Applications

Fluorescence Studies for Aniline Sensing

Thiophene substituted 1,3,4-oxadiazole derivatives, similar to 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline, have been studied for their potential in fluorescence quenching, particularly for aniline sensing. These studies involve evaluating the quenching of fluorescence by aniline in various solvents, providing insights into their suitability as aniline sensors (Naik, Khazi, & Malimath, 2018).

Synthesis for Polymerization Monomers

Research has developed synthesis methods for derivatives like 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline, which serve as promising monomers for oxidative and radical polymerizations (Tarasenko et al., 2017).

Antitumor Activity

Studies have been conducted on analogs of natural products containing 1,2,4-oxadiazole rings, starting from compounds like 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline, for potential antitumor activity. These compounds have shown promising results in in vitro tests against a panel of cancer cell lines (Maftei et al., 2013).

Photophysical Properties for Optoelectronics

Research into the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives has shown potential applications in photonic, sensor, and optoelectronic devices. This includes studying their excited state dipole moments and energy levels, which are crucial for understanding their role in optoelectronics (Naik et al., 2019).

Antimicrobial and Antitumor Activities

Some 1,2,4-oxadiazole derivatives, including those related to 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline, have been evaluated for their antimicrobial and antitumor activities. These studies are essential for developing new therapeutic agents (Nassar, Attallah, & Hemdan, 2018).

Synthesis and Characterization in Medicinal Chemistry

Oxadiazole derivatives, like 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline, are synthesized and characterized for various applications in medicinal chemistry. This includes their potential use in drug discovery and development for various diseases (Qian et al., 2020).

properties

IUPAC Name

2-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c14-11-4-2-1-3-9(11)7-12-15-13(16-17-12)10-5-6-18-8-10/h1-6,8H,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZDAQWOOUUWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CSC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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